
2,2-Dibromo-1-(4-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(4-pyridyl)ethanone is an organic compound with the molecular formula C7H5Br2NO It is a brominated derivative of ethanone, featuring a pyridine ring attached to the ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-pyridyl)ethanone can be synthesized through the bromination of 1-(4-pyridyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired positions on the ethanone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 1-(4-pyridyl)ethanone or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, potentially involving the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions yield various substituted ethanone derivatives, while reduction and oxidation reactions produce different intermediates and final products based on the extent of the reaction.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(4-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(4-pyridyl)ethanone and its derivatives involves interactions with various molecular targets. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the derivative and the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar in structure but with a bromophenyl group instead of a pyridyl group.
2,2-Dibromo-1-(4-methylphenyl)ethanone: Features a methylphenyl group, differing in the substituent on the aromatic ring.
2,2-Dibromo-1-(4-chlorophenyl)ethanone: Contains a chlorophenyl group, offering different reactivity and properties.
Uniqueness
2,2-Dibromo-1-(4-pyridyl)ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where the pyridine moiety’s characteristics are advantageous, such as in coordination chemistry and the design of biologically active molecules.
Propiedades
Fórmula molecular |
C7H5Br2NO |
|---|---|
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
2,2-dibromo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
Clave InChI |
JKCXHPKPVHTBNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



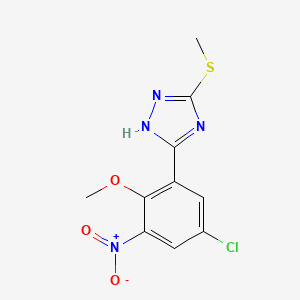
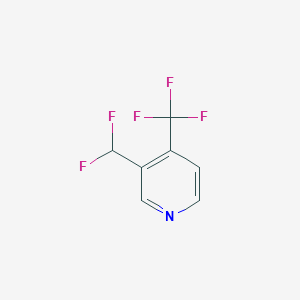
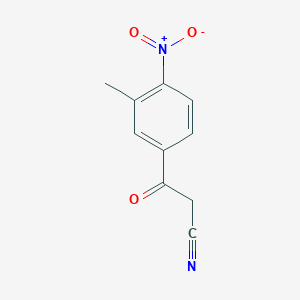
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)

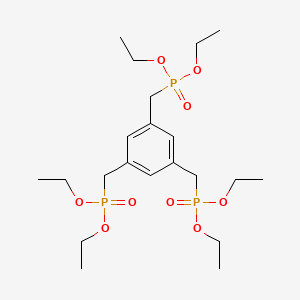

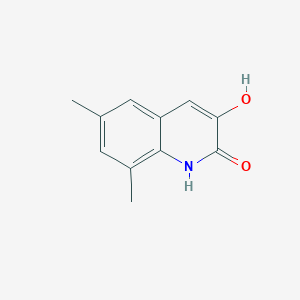
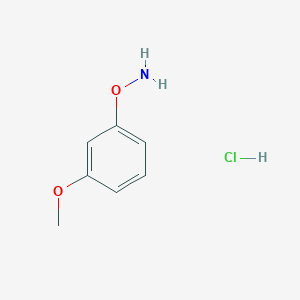
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
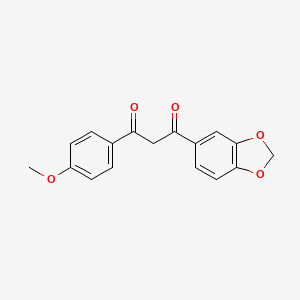
![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
